

Spectroscopic Profile of 1,13-Tetradecadien-4-ol: A Technical Guide

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Compound of Interest

Compound Name: 1,13-Tetradecadien-4-ol

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Introduction

1,13-Tetradecadien-4-ol is a long-chain unsaturated alcohol with potential applications in various fields of chemical research, including pheromone synthesis and as a building block in the development of novel therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purification, and elucidation of its role in chemical and biological processes. This technical guide provides a summary of the predicted spectroscopic data for **1,13-Tetradecadien-4-ol**, along with generalized experimental protocols for its synthesis and analysis. Due to the limited availability of published experimental data for this specific compound, the following spectral information is predicted based on the analysis of structurally similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted mass spectrometry, ^1H NMR, ^{13}C NMR, and infrared spectroscopy data for **1,13-Tetradecadien-4-ol**. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Mass Spectrometry (MS)

Table 1: Predicted Mass Spectrometry Data for **1,13-Tetradecadien-4-ol**

Technique	Predicted Observation	Interpretation
Electron Ionization (EI-MS)	Molecular Ion (M^+): m/z 210	Corresponds to the molecular weight of $C_{14}H_{26}O$.
Fragment: m/z 192	Loss of H_2O ($M^+ - 18$).	
Fragment: m/z 181	Loss of ethyl group ($M^+ - 29$).	
Fragment: m/z 153	Cleavage adjacent to the hydroxyl group.	
Base Peak: m/z 57	Likely corresponds to a stable carbocation fragment.	
High-Resolution Mass Spectrometry (HRMS)	Calculated m/z	210.1984 (for $C_{14}H_{26}O$)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted 1H NMR Spectral Data for **1,13-Tetradecadien-4-ol** (Solvent: $CDCl_3$, Reference: TMS at 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.80	ddt	1H	H-2
~5.00-4.90	m	2H	H-1
~5.80	ddt	1H	H-13
~4.95-4.85	m	2H	H-14
~3.60	m	1H	H-4
~2.10-2.00	m	2H	H-3
~2.05-1.95	m	2H	H-12
~1.60	s (broad)	1H	-OH
~1.50-1.20	m	12H	H-5 to H-11 ($-(CH_2)_7-$)

Table 3: Predicted ^{13}C NMR Spectral Data for **1,13-Tetradecadien-4-ol** (Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~139.0	C-13
~138.5	C-2
~114.5	C-14
~114.2	C-1
~72.0	C-4
~38.0	C-3
~33.8	C-12
~32.0 - 25.0	C-5 to C-11

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for **1,13-Tetradecadien-4-ol**

Wavenumber (cm^{-1})	Intensity	Assignment
~3350	Broad, Strong	O-H stretch (alcohol)
~3080	Medium	=C-H stretch (alkene)
~2930, ~2855	Strong	C-H stretch (alkane)
~1640	Medium	C=C stretch (alkene)
~1050	Strong	C-O stretch (secondary alcohol)
~990, ~910	Strong	=C-H bend (alkene, out-of-plane)

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and spectroscopic analysis of **1,13-Tetradecadien-4-ol**.

Synthesis of 1,13-Tetradecadien-4-ol

A plausible synthetic route to **1,13-Tetradecadien-4-ol** involves the Grignard reaction between acrolein and a long-chain Grignard reagent.

Materials:

- 11-Bromoundec-1-ene
- Magnesium turnings
- Dry diethyl ether or tetrahydrofuran (THF)
- Acrolein
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- **Preparation of the Grignard Reagent:** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are stirred in dry diethyl ether. A solution of 11-bromoundec-1-ene in dry diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until most of the magnesium has reacted to form the Grignard reagent.
- **Reaction with Acrolein:** The Grignard reagent is cooled in an ice bath, and a solution of freshly distilled acrolein in dry diethyl ether is added dropwise with vigorous stirring. The reaction is allowed to proceed at room temperature for several hours.
- **Work-up:** The reaction is quenched by the slow addition of a saturated aqueous solution of NH_4Cl . The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous Na_2SO_4 , and the solvent is removed under reduced pressure.

- Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure **1,13-Tetradecadien-4-ol**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent).
- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition: Standard proton NMR spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
- ^{13}C NMR Acquisition: Proton-decoupled carbon NMR spectra are acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS):

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. For high-resolution data, an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer can be used.
- GC-MS Conditions: A non-polar capillary column (e.g., DB-5ms) is used with helium as the carrier gas. The oven temperature is programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation. The mass spectrometer is operated in EI mode at 70 eV.
- HRMS Conditions: The sample is dissolved in a suitable solvent (e.g., methanol with a small amount of sodium iodide for sodiated adduct formation) and infused into the ESI source.

Infrared (IR) Spectroscopy:

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

- **Sample Preparation:** A small drop of the neat liquid sample is placed directly onto the ATR crystal.
- **Acquisition:** The spectrum is recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . An air background is collected prior to the sample measurement.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **1,13-Tetradecadien-4-ol**.

Caption: Synthesis and Spectroscopic Analysis Workflow.

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